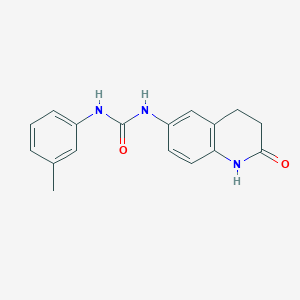

1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea, also known as OTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. OTU is a urea derivative that has been shown to exhibit promising biological activities, including anti-cancer and anti-inflammatory properties. In

科学的研究の応用

Synthesis and Characterization

1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea, a compound with potential applications in various fields of scientific research, shares structural similarities with several reported compounds that have been synthesized and characterized for their unique properties and applications. For example, the synthesis of new series of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives and diethyl 4-hydroxyquinoline-2,3-dicarboxylate from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate through intramolecular cyclization highlights a methodological approach that could be applicable to the synthesis of the target compound (Tolga Kaptı, Çağatay Dengiz, M. Balci, 2016).

Potential for Drug Discovery

The structure of 1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea suggests potential pharmacological applications, akin to the orexin-1 receptor antagonist compound 56, which was found to cross the blood-brain barrier and exhibit selective and high-affinity antagonism with implications for treating psychiatric disorders associated with stress or hyperarousal states without inducing hypnotic effects (P. Bonaventure et al., 2015).

Biochemical Interactions and Stability

The compound's urea component invites comparison with studies on the nature of urea-methylamine mixtures used as osmolytes by marine organisms, providing insights into the stabilizing and destabilizing effects of urea in biological systems. This understanding could inform the design of derivatives for specific biochemical applications (Tiao-Yin Lin, Serge N. Timasheff, 1994).

Green Chemistry and Synthesis

Research on the facile assembly of 1-(4-haloisoquinolin-1-yl)ureas via reactions in water illustrates environmentally friendly synthetic pathways that could be adapted for manufacturing the target compound, contributing to sustainable chemistry practices (Lifang Lai, Huanhuan Wang, Jie Wu, 2014).

Antagonistic Activity on Receptors

The tetrahydroisoquinoline-derived urea and 2,5-diketopiperazine derivatives with selective antagonism of the TRPM8 channel receptor point to the potential for compounds with similar backbones, like the one of interest, to serve as templates for the development of new antiprostate cancer agents or other therapeutic agents targeting specific receptors (L. De Petrocellis et al., 2016).

特性

IUPAC Name |

1-(3-methylphenyl)-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-11-3-2-4-13(9-11)18-17(22)19-14-6-7-15-12(10-14)5-8-16(21)20-15/h2-4,6-7,9-10H,5,8H2,1H3,(H,20,21)(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTLBOVWIRNBJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B3009589.png)

![N-(3,5-dimethoxyphenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B3009594.png)